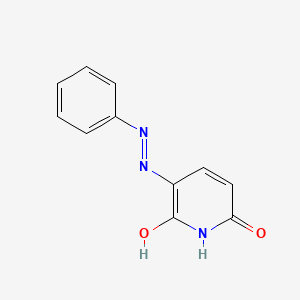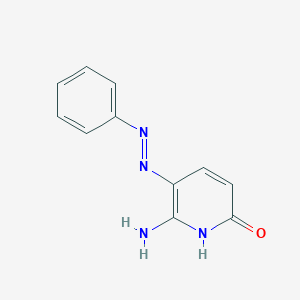
Desulfo Glucoraphanin
Descripción general
Descripción
Desulfo-glucoraphanin is a glucoraphanin analogue . It is found in cruciferous vegetables such as broccoli and cauliflower . The molecular formula of Desulfo-glucoraphanin is C12H23NO7S and its molecular weight is 357.44 .
Molecular Structure Analysis
Desulfo-glucoraphanin contains a total of 45 bonds. There are 22 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 six-membered ring, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), 1 sulfide, and 1 sulfoxide .
Chemical Reactions Analysis
Glucosinolates, including Desulfo-glucoraphanin, are known to be hydrolyzed by myrosinase . The quantitative analysis method of desulfo-GSLs based on ISO 9167: 2019 was compared with the intact GSL analysis method based on UHPLC-MS/MS .
Physical And Chemical Properties Analysis
Desulfo-glucoraphanin is an off-white to pale beige solid . Its solubility is in methanol and water . The melting point is 140-143°C .
Aplicaciones Científicas De Investigación
Efectos Anticancerígenos
Desulfo Glucoraphanin, a través de su forma bioactiva Sulforafano (SFN), se ha encontrado que ejerce fuertes efectos anticancerígenos {svg_1}. SFN se forma mediante la hidrólisis enzimática de la glucoraphanina por la mirosinasa {svg_2}. Es un compuesto bioactivo natural en las verduras que ejerce el efecto anticancerígeno más fuerte {svg_3}.
Propiedades Antioxidantes
SFN también tiene propiedades antioxidantes significativas {svg_4}. Esto significa que puede ayudar a proteger las células del daño causado por los radicales libres dañinos, que a menudo están implicados en enfermedades crónicas y procesos de envejecimiento {svg_5}.
Efectos Antiobesidad
La investigación ha demostrado que SFN tiene efectos antiobesidad {svg_6}. Esto podría convertir potencialmente a this compound en un componente valioso en las estrategias dirigidas a combatir la obesidad y los problemas de salud relacionados {svg_7}.
Efectos Antiinflamatorios
Se ha encontrado que SFN tiene efectos antiinflamatorios {svg_8}. Esto significa que podría usarse potencialmente para ayudar a controlar o prevenir afecciones caracterizadas por inflamación crónica {svg_9}.
Alimentos Funcionales y Medicina Clínica
Debido a sus diversos efectos biológicos, SFN se utiliza ampliamente en alimentos funcionales y medicina clínica {svg_10}. Sin embargo, la estructura de SFN es inestable y fácilmente degradable, y su producción se ve fácilmente afectada por la temperatura, el pH y la actividad enzimática, lo que limita su aplicación {svg_11}.
Programas de Cría
Los glucosinolatos individuales (GSL), incluida la this compound, se evaluaron para seleccionar genotipos de col para un posible programa de cría {svg_12}. Los genotipos con contenidos relativamente altos de Glucoraphanin merecen estudios detallados para futuros programas de cría, ya que los productos de hidrólisis de estos GSL tienen varias propiedades anticancerígenas {svg_13}.
Mecanismo De Acción
Target of Action
Desulfo Glucoraphanin, a bioactive compound found in cruciferous vegetables, primarily targets gut pathogens . The compound’s antimicrobial activity is attributed to its conversion into Sulforaphane, a bioactive form, by the action of the indigenous enzyme myrosinase .
Mode of Action
The interaction of this compound with its targets involves the conversion of the compound into Sulforaphane by the enzyme myrosinase . This conversion is influenced by digestion and cooking practices, which play a significant role in the compound’s bioactivity and bioavailability .
Biochemical Pathways
This compound is involved in the glucosinolate metabolic pathway . The compound, along with other glucosinolates, is metabolized by gut bacteria, leading to the production of isothiocyanates . These isothiocyanates exhibit anti-inflammatory, antioxidant, and chemo-protective effects .
Pharmacokinetics
The bioavailability of this compound is influenced by various factors, including digestion and cooking methods . For instance, the recovery of Sulforaphane in ileal fluids post soup consumption was less than 1%, but the addition of mustard seeds increased colon-available Sulforaphane sixfold .
Result of Action
The action of this compound results in potent antimicrobial effects against various gut pathogens . The consumption of Sulforaphane-enriched broccoli soup may inhibit bacterial growth in the stomach and upper small intestine .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as cooking methods and the presence of other compounds. For example, innovative cooking methods can increase the in vivo intestinal delivery of Sulforaphane . Furthermore, the addition of mustard seeds to cooked broccoli increases the bioavailability of Sulforaphane .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Desulfo Glucoraphanin is a glucosinolate, a type of secondary metabolite in plants . It is converted into Sulforaphane, its bioactive form, by the action of the enzyme myrosinase . This conversion plays a crucial role in the plant’s defense mechanism and influences the bioactivity and bioavailability of the compound .
Cellular Effects
This compound and its bioactive form, Sulforaphane, have been shown to exert antimicrobial activity against various pathogens . They may inhibit bacterial growth in the stomach and upper small intestine, but not in the terminal ileum or the colon .
Molecular Mechanism
The molecular mechanism of this compound involves the enzymatic conversion to Sulforaphane by myrosinase . This process is influenced by factors such as digestion and cooking practices .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the antimicrobial activity of Sulforaphane, its bioactive form, varies depending on the cooking methods and digestion processes .
Metabolic Pathways
This compound is involved in the glucosinolate metabolic pathway . It is hydrolyzed to form Sulforaphane, a process mediated by the enzyme myrosinase . This pathway plays a significant role in the plant’s defense mechanism and contributes to the bioactivity of the compound .
Propiedades
IUPAC Name |
[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMVWFYYZIVOP-RUAQSNJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747579 | |
| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287966-62-5 | |
| Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












